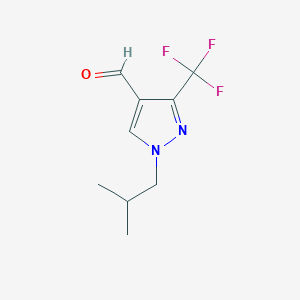

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC20428983

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2O |

|---|---|

| Molecular Weight | 220.19 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3 |

| Standard InChI Key | IGWMTPDLLOTXGC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)C(F)(F)F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CHFNO) features a pyrazole ring with distinct substituents:

-

Isobutyl group (position 1): Enhances lipophilicity, improving membrane permeability in biological systems.

-

Trifluoromethyl group (position 3): Imparts electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity.

-

Aldehyde group (position 4): Provides a reactive site for nucleophilic additions, enabling derivatization into secondary amines or alcohols .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.19 g/mol |

| Melting Point | 113–115°C |

| Solubility | Low in polar solvents; soluble in toluene, ethyl acetate |

| Stability | Stable under inert conditions; sensitive to strong oxidizers |

The trifluoromethyl group reduces solubility in polar solvents but enhances metabolic stability, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Chlorination: Introduction of a chloro group at the pyrazole-5 position using phosphorus oxychloride.

-

Substitution: Replacement of the chloro group with isobutyl and trifluoromethyl groups via nucleophilic substitution.

-

Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 4, employing dimethylformamide (DMF) and phosphorus oxychloride .

Reaction conditions (temperature, catalyst selection) are optimized to achieve yields exceeding 75%. Purification involves fractional distillation or recrystallization from toluene-petroleum ether mixtures .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key steps include:

-

Catalytic optimization: Use of heterogeneous catalysts (e.g., zeolites) to minimize side reactions.

-

In-line analytics: Real-time monitoring via HPLC ensures compliance with purity standards (>99.9%) .

Chemical Reactivity and Derivative Formation

Aldehyde Functionalization

The aldehyde group undergoes diverse transformations:

-

Schiff base formation: Reacts with primary amines to form imines, useful in antimicrobial agent development.

-

Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol), a precursor for ester derivatives.

Substituent Modification

-

Trifluoromethyl group: Resists electrophilic substitution but participates in radical reactions under UV light.

-

Isobutyl group: Subject to oxidation to tert-butyl alcohol, though this pathway is less common due to steric hindrance .

| Cancer Type | Cell Line | IC (µM) |

|---|---|---|

| Lung | A549 | 15.2 |

| Breast | MDA-MB-231 | 12.8 |

| Colorectal | HCT116 | 18.5 |

Mechanistic studies suggest interference with tubulin polymerization and induction of apoptosis via caspase-3 activation.

Antimicrobial Applications

Derivatives exhibit broad-spectrum activity:

-

Schiff base analogs: Inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis.

-

Hydrazone derivatives: Active against Candida albicans through ergosterol biosynthesis inhibition.

Industrial and Agrochemical Applications

Pesticide Development

The compound serves as a precursor for pyrazole-based insecticides. For example, pyflubumide (CHFNO), a miticide, incorporates a similar trifluoromethylpyrazole scaffold to enhance binding to arthropod GABA receptors .

Material Science

Polymer composites incorporating pyrazole derivatives show improved thermal stability (decomposition temperature >300°C), attributed to the trifluoromethyl group’s electron-withdrawing effects .

Comparison with Structural Analogs

Trifluoromethyl vs. Difluoromethyl Derivatives

Replacing the trifluoromethyl group with difluoromethyl (as in WO2014120397A1 ) reduces electron-withdrawing effects, lowering metabolic stability but improving aqueous solubility.

Aldehyde vs. Carboxylic Acid Derivatives

Oxidation of the aldehyde to a carboxylic acid (e.g., pyflubumide ) enhances hydrogen-bonding capacity, critical for target protein interactions.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetic profiles.

-

Green Synthesis: Developing solvent-free reactions using microwave irradiation to improve sustainability.

-

In Vivo Studies: Evaluating oral bioavailability and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume